3-(4-(Benzyloxy)phenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
3-(4-(Benzyloxy)phenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted at position 3 with a 4-benzyloxyphenyl group and at position 5 with a hydrazone moiety linked to a pyridin-4-ylmethylene group. This compound belongs to a broader class of pyrazole derivatives studied for their pharmacological properties, including enzyme inhibition and anticancer activity .
Properties
CAS No. |
303106-92-5 |
|---|---|
Molecular Formula |
C23H19N5O2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c29-23(28-25-15-17-10-12-24-13-11-17)22-14-21(26-27-22)19-6-8-20(9-7-19)30-16-18-4-2-1-3-5-18/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+ |
InChI Key |
HJGCKFMLFDYEGJ-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate through the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions.
Synthesis of the Pyrazole Core: The pyrazole core is synthesized by reacting hydrazine hydrate with an appropriate β-keto ester or β-diketone under reflux conditions.
Condensation Reaction: The final step involves the condensation of the benzyloxyphenyl intermediate with the pyrazole core in the presence of pyridine-4-carboxaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Medicine: The compound has demonstrated anticancer activity in vitro, particularly against non-small lung tumor cell lines. It has also been evaluated for its antiproliferative and apoptosis-inducing properties.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity by binding to the ATP binding site . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with three analogs (Table 1) and their structural and functional implications.
Table 1. Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
Key Findings from Structural Analysis
Substituent Effects on Lipophilicity :
- The benzyloxy group in the target compound and derivatives contributes to moderate lipophilicity, favoring membrane permeability. The 4-methylbenzyloxy group in increases hydrophobicity, which may improve tissue retention but reduce solubility .
Hydrazone Moiety and Bioactivity: The indol-3-ylmethylene group in is associated with ERAP1_HUMAN inhibition, a key enzyme in antigen processing. Pyridin-4-ylmethylene (target compound) offers a planar, symmetrical structure ideal for binding to flat aromatic pockets in enzymes or receptors. In contrast, pyridin-2-yl () introduces steric and electronic mismatches .
Synthetic and Analytical Methods :
- Derivatives are synthesized via hydrazone formation between pyrazole-carbohydrazides and substituted aldehydes (e.g., pyridine-4-carbaldehyde). Crystallographic tools like SHELXL () are critical for confirming stereochemistry and hydrogen-bonding networks .
- Density-functional theory (DFT) studies () predict electronic properties, such as charge distribution in the hydrazone group, which correlate with biological activity .
Biological Activity
3-(4-(Benzyloxy)phenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in cancer therapy, anti-inflammatory responses, and antimicrobial properties. Below, we explore its biological activity, supported by relevant research findings and data.
- Molecular Formula : C23H19N5O
- Molecular Weight : 393.43 g/mol
- Structural Characteristics : The compound features a pyrazole ring, a benzyloxy group, and a pyridine moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Cervical Cancer (SiHa)
- Prostate Cancer (PC-3)
Case Study Findings
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with the colchicine-binding site on tubulin, inhibiting microtubule polymerization, which is crucial for cancer cell division .
Anti-inflammatory Properties
The anti-inflammatory potential of this pyrazole derivative has also been explored. Pyrazoles are known to exhibit inhibitory effects on inflammatory pathways, making them candidates for developing new anti-inflammatory agents.
Antimicrobial Activity
Research indicates that certain pyrazole derivatives possess notable antimicrobial properties. The compound's structure may enhance its ability to combat various bacterial strains and fungi.
Comparative Activity Table
| Activity Type | Test Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | MCF-7 | Significant cytotoxicity observed |
| SiHa | Moderate inhibition | |
| PC-3 | Effective inhibition | |
| Anti-inflammatory | Not specified | Promising results in preliminary studies |
| Antimicrobial | Various bacterial strains | Notable inhibition |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Benzyloxy Group : Enhances lipophilicity and cellular uptake.
- Pyridine Moiety : Contributes to binding affinity with biological targets.
- Pyrazole Ring : Central to the compound's pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
